molecular formula C7H7N3O B13899832 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one

3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one

Cat. No.: B13899832
M. Wt: 149.15 g/mol
InChI Key: UDGCYXBHQYHMAJ-UHFFFAOYSA-N
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Description

3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one is a heterocyclic compound featuring a fused pyrazole-pyrazinone scaffold with a methyl substituent at position 3. Its structure combines a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and a pyrazinone ring (a six-membered ring with two nitrogen atoms and a ketone group). The methyl group at position 3 contributes to its electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H7N3O/c1-5-4-9-10-3-2-8-7(11)6(5)10/h2-4H,1H3,(H,8,11)

InChI Key

UDGCYXBHQYHMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC=CN2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The process includes several steps:

Industrial Production Methods

While specific industrial production methods for 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using safer reagents, and ensuring efficient purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrazines, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Position 3 vs. 6 Methylation : Methylation at position 3 (target compound) likely enhances planarity and π-π stacking in biological targets compared to position 6 derivatives, which may disrupt binding due to steric hindrance .

Pharmacological Activity

Kinase Inhibition

Pyrazolo-pyrazinones mimic ATP-binding in kinases, similar to pyrazolo[1,5-a]pyrimidines . However, the pyrazinone ring offers distinct hydrogen-bonding interactions:

  • 3-Methyl Derivative : Methyl at position 3 may stabilize hydrophobic interactions in kinase pockets (e.g., CDK2), as seen in pyrazolo[1,5-a]pyrimidine-based inhibitors .
  • Fluorinated Analogues : Para-fluorine on aromatic rings (e.g., compound 4c in ) enhances mGlu5 PAM activity (EC₅₀ = 12 nM) compared to meta/ortho substituents .

Membrane Probe Potential

The rigid pyrazinone scaffold of 3-methyl derivatives may enable solvatochromic behavior, but their lower Stokes shifts compared to imidazo-pyridines limit current utility .

Physicochemical Properties

Property 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one 6-Methyl Analogue 3-Bromo Derivative
Molecular Weight 175.19 g/mol* 175.19 g/mol 234.03 g/mol
logP ~1.2 (predicted) ~1.5 ~2.3
Solubility Moderate (polar aprotic solvents) Low Poor
Planarity High (fused rings) High Moderate (Br sterics)

*Calculated from molecular formula C₇H₇N₃O. Bromine increases molecular weight and lipophilicity but reduces solubility .

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